molecular formula C22H25NO B3873261 N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide CAS No. 5630-72-8

N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B3873261
CAS No.: 5630-72-8
M. Wt: 319.4 g/mol
InChI Key: WCKVXWODKRHHPS-UHFFFAOYSA-N
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Description

N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide: is a complex organic compound with a unique structure that includes an ethanoanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps. One common method starts with the preparation of the ethanoanthracene core, followed by the introduction of the tert-butyl and methyl groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalysis and material science .

Biology: In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. These interactions can lead to the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry: In industry, this compound is used in the synthesis of advanced materials. Its unique structure and reactivity make it suitable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to them and altering their conformation or function. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-11-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is unique due to the combination of its tert-butyl, methyl, and carboxamide groups. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.

Properties

IUPAC Name

N-tert-butyl-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c1-21(2,3)23-20(24)22(4)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKVXWODKRHHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389263
Record name STK331841
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-72-8
Record name STK331841
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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